N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride
CAS No.: 12237-27-3
Cat. No.: VC0081676
Molecular Formula: C14H21ClN2O
Molecular Weight: 268.785
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 12237-27-3 |
---|---|
Molecular Formula | C14H21ClN2O |
Molecular Weight | 268.785 |
IUPAC Name | N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide;hydrochloride |
Standard InChI | InChI=1S/C14H20N2O.ClH/c1-3-16(2)14(17)12-6-4-5-11(9-12)13-7-8-15-10-13;/h4-6,9,13,15H,3,7-8,10H2,1-2H3;1H |
Standard InChI Key | JRKOTWNXVJULFC-UHFFFAOYSA-N |
SMILES | CCN(C)C(=O)C1=CC=CC(=C1)C2CCNC2.Cl |
Introduction
Chemical Identity and Classification
Nomenclature and Identification
N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride is identified by several key parameters that define its chemical identity. The compound is registered with the Chemical Abstracts Service (CAS) under number 12237-27-3, providing a unique identifier for this specific chemical structure . In addition to its systematic chemical name, the compound is also known by synonyms including Solvent Red 119 and C.I. Solvent Red 119, indicating its potential applications in colorant chemistry . These alternative designations are important for researchers seeking to identify this compound across various databases and literature sources.
The IUPAC name for this compound is N-ethyl-N-methyl-3-pyrrolidin-3-ylbenzamide;hydrochloride, which systematically describes its chemical structure according to internationally recognized nomenclature standards. This standardized naming convention allows for precise identification and differentiation from structurally similar compounds. The parent compound (without the hydrochloride) is referenced in chemical databases with specific identifiers, providing additional points of access for researchers investigating this molecule and its properties .
Chemical Structure and Composition
The molecular composition of N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride is defined by its molecular formula C₁₄H₂₁ClN₂O with a calculated molecular weight of 268.785 g/mol. The compound's structure incorporates several key functional groups that contribute to its chemical behavior and potential applications. The core structure includes a benzamide group with a tertiary amine functionality (N-ethyl-N-methyl) and a pyrrolidine ring at the meta position of the benzene ring.
The structural characteristics of this compound can be precisely described using standardized chemical notation systems. Its Standard InChI (International Chemical Identifier) is InChI=1S/C14H20N2O.ClH/c1-3-16(2)14(17)12-6-4-5-11(9-12)13-7-8-15-10-13;/h4-6,9,13,15H,3,7-8,10H2,1-2H3;1H, which provides a unique string representation of its molecular structure. Similarly, its Standard InChIKey JRKOTWNXVJULFC-UHFFFAOYSA-N serves as a fixed-length condensed digital representation that facilitates rapid structure searches and database lookups. The SMILES notation (CCN(C)C(=O)C1=CC=CC(=C1)C2CCNC2.Cl) offers an additional textual representation of the compound's structure using a more concise format.
Physical and Chemical Properties
Structural Analysis
The pyrrolidine ring system introduces a heterocyclic component with a secondary amine functionality, contributing to the compound's basic character. This five-membered nitrogen-containing ring adopts a non-planar conformation that creates specific three-dimensional interaction possibilities when approaching biological targets. The tertiary amide group (N-ethyl-N-methyl-amide) provides additional structural complexity and potential hydrogen bond accepting capabilities that may be significant for biological interactions. The presence of the hydrochloride salt form enhances the compound's water solubility compared to the free base form, which is an important consideration for experimental applications in aqueous systems.
Synthesis and Preparation
Synthetic Approaches
The compound's classification as a specialty material highlights its role in advanced research applications rather than large-scale industrial processes. Researchers typically employ such compounds as molecular probes to elucidate biochemical pathways, as reference standards for analytical method development, or as intermediates in the synthesis of more complex bioactive molecules. The specific electronic and steric properties of N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride may provide unique interaction profiles that distinguish it from other benzamide derivatives in research applications.
Structure-Activity Considerations
When examining N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride in relation to structurally similar compounds, several distinct features emerge that potentially influence its biological activity profile. The tertiary amide group (N-ethyl-N-methyl) creates a specific electronic environment around the carbonyl group that differs from secondary or primary amides. This structural feature affects hydrogen bonding patterns and rotational constraints that may be significant for receptor binding interactions. The meta-substitution pattern on the benzene ring creates a specific spatial arrangement that distinguishes this compound from ortho or para-substituted analogs, potentially affecting its binding geometry with target receptors.
The pyrrolidine ring system introduces a specific three-dimensional element that can adopt various conformations, creating distinct interaction possibilities compared to other cyclic amine systems such as piperidine or morpholine rings. These structural features collectively contribute to the compound's unique chemical fingerprint and potentially differentiate its biological activity profile from related analogs. Structure-activity relationship studies would typically explore how modifications to these key structural elements affect binding affinity and selectivity for specific biological targets.
Comparative Analysis
Related Compounds
N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride shares structural similarities with several classes of compounds that have established pharmacological profiles. The benzamide structural motif is present in various bioactive compounds, including dopamine receptor modulators, serotonin receptor ligands, and compounds with neuroleptic properties. Similarly, the pyrrolidine ring system appears in numerous bioactive molecules, ranging from simple alkaloids to complex pharmaceutical agents targeting diverse biological pathways.
Specific structural analogs might include compounds with variations in:
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The substitution pattern on the benzene ring (ortho- or para- versus the meta-substitution)
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The alkyl substituents on the amide nitrogen (variations beyond ethyl and methyl groups)
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Modifications to the pyrrolidine ring system (size, additional substituents, or alternative heterocycles)
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The position of attachment between the benzene ring and the pyrrolidine moiety
Each of these structural variations would be expected to produce distinct changes in the compound's physicochemical properties and potential biological interactions, creating a spectrum of related compounds with diverse activity profiles.
Distinctive Features
The specific combination of structural elements in N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride creates a unique molecular entity with characteristic interaction potential. The meta-substitution pattern specifically positions the pyrrolidine ring system in relation to the benzamide group, creating a distinct three-dimensional arrangement that differentiates this compound from its structural isomers. This specific spatial arrangement may influence its ability to fit into binding pockets of potential target proteins or receptors.
Future Research Directions
Analytical Considerations
For researchers working with N-ethyl-N-methyl-3-(pyrrolidin-3-yl)benzamide hydrochloride, several analytical approaches would be valuable for characterization and purity assessment. High-performance liquid chromatography (HPLC) coupled with mass spectrometry would provide detailed information about the compound's purity profile and potential impurities. Nuclear magnetic resonance (NMR) spectroscopy, particularly proton and carbon-13 NMR, would offer insights into the compound's structural integrity and confirmation of key functional groups.
Infrared spectroscopy would provide valuable information about key functional groups, including the characteristic amide carbonyl absorption and amine-related vibrations. X-ray crystallography, if suitable crystals can be prepared, would offer definitive confirmation of the three-dimensional structure and solid-state packing arrangements. These analytical techniques collectively provide a comprehensive characterization profile that ensures the identity and quality of the compound for research applications.
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